5-Bromo-2,3-difluoro-4-methylphenylboronic acid
Overview
Description
5-Bromo-2,3-difluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrF2O2 and a molecular weight of 250.84 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-2,3-difluoro-4-methylbenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the product is typically a biaryl compound, which is a crucial intermediate in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the development of fluorescent probes and imaging agents.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-difluoro-4-methylphenylboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3-difluorophenylboronic acid
- 5-Chloro-2,3-difluoro-4-methylphenylboronic acid
- 5-Bromo-2,3-difluoro-4-ethylphenylboronic acid
Uniqueness
5-Bromo-2,3-difluoro-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules where precise control over reactivity and selectivity is required .
Properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAYFRDQHIVSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)C)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208634 | |
Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-00-4 | |
Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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